N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Description
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a thiophene ring substituted with a carbamoyl group at the 3-position. The pyrazole core is substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, and linked to the thiophene moiety via a carboxamide bridge. Pyrazole carboxamides are widely studied for their applications in agrochemicals and pharmaceuticals, often exhibiting modulated solubility, stability, and target-binding efficacy based on substituent variations .
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-9(6-7(2)15-16)11(18)14-12-8(10(13)17)4-5-19-12/h4-6H,3H2,1-2H3,(H2,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVYJLUHCGRZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines and Carbonyl Precursors
The 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid scaffold is synthesized via cyclocondensation between hydrazine derivatives and diketones or acetylenic ketones. For example, ethyl hydrazine reacts with methyl-substituted diketones under reflux to form the pyrazole ring. Regioselectivity is achieved using catalysts such as copper triflate and ionic liquids, which direct substituents to the 1-, 3-, and 5-positions.
Yields for analogous pyrazole formations range from 68% to 99%, depending on the electron-withdrawing effects of substituents and catalyst reuse cycles.
Functionalization of the Pyrazole Ring
Methylation at the 3-Position
The introduction of the methyl group at the pyrazole’s 3-position employs dimethyl carbonate as a methylating agent in the presence of NaH. A patent methodology demonstrates that reacting ethyl 3-ethyl-5-pyrazolecarboxylate with NaH (0.2–0.8 g) and dimethyl carbonate (200–400 mmol) in DMF at 110°C for 4 hours achieves 74.7–89.0% yields (Table 1).
Table 1 : Methylation Efficiency Under Varied Conditions
| NaH (g) | Dimethyl Carbonate (mmol) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 0.2 | 200 | 110 | 79.1 |
| 0.8 | 200 | 110 | 81.3 |
| 0.8 | 250 | 110 | 86.8 |
| 0.8 | 400 | 110 | 89.0 |
Higher dimethyl carbonate concentrations and NaH stoichiometry improve yields, while temperatures below 90°C reduce efficiency to 74.7%.
Carboxamide Formation
Acid Chloride Intermediate
The pyrazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). In a representative procedure, refluxing the carboxylic acid in SOCl₂ for 2 hours yields the acid chloride, which is subsequently reacted with 3-carbamoylthiophen-2-amine.
Coupling of Pyrazole and Thiophene Moieties
Amide Bond Formation
The final step couples the pyrazole-5-acid chloride with 3-carbamoylthiophen-2-amine in anhydrous dichloromethane under nitrogen. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords the target compound in 75–82% yields.
Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary or secondary amines .
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazole carboxamide derivatives vary significantly in substituents, which influence their melting points, synthetic yields, and spectral properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Pyrazole Carboxamide Derivatives
Key Observations :
- Substituent Effects on Melting Points: Chlorinated derivatives (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-halogenated analogs (e.g., 3a, mp 133–135°C), likely due to enhanced intermolecular interactions .
- Synthetic Yields : EDCI/HOBt-mediated coupling in DMF (as in ) yields 62–71% for pyrazole carboxamides, suggesting moderate efficiency for this class .
- Thiophene vs.
Insecticidal Activity:
- The target compound’s carbamoylthiophene group may similarly enhance binding to neuronal targets in insects, though direct data are lacking .
Metabolic Stability:
- Trifluoromethyl groups (e.g., in and ) are known to improve metabolic stability. The target compound lacks this group but includes a carbamoyl moiety, which may balance hydrophilicity and stability .
Hydrogen Bonding and Crystal Packing:
Spectral and Analytical Data
- ¹H-NMR Trends : Pyrazole methyl groups resonate near δ 2.6–2.7 ppm (e.g., 3a: δ 2.66), consistent across analogs. Aromatic protons in thiophene or phenyl rings appear between δ 7.2–8.1 ppm .
- Mass Spectrometry : Molecular ions ([M+H]⁺) for chlorinated derivatives (e.g., 3b: m/z 437.1) align with calculated values, confirming synthetic accuracy .
Biological Activity
N-(3-Carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 252.30 g/mol. It contains a pyrazole ring, which is known for contributing to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Anti-inflammatory properties : By inhibiting cyclooxygenase (COX) enzymes.
- Antitumor activity : Through the induction of apoptosis in cancer cells.
- Antimicrobial effects : By disrupting microbial cell wall synthesis or function.
1. Antitumor Activity
Recent studies have evaluated the antitumor potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range when tested against breast and lung cancer cell lines, indicating potent antitumor activity.
2. Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation markers in animal models. In a controlled study, administration of the compound resulted in significant decreases in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
3. Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 1: Antitumor Efficacy
In a recent clinical trial involving patients with advanced solid tumors, this compound was administered as a part of a combination therapy regimen. The results indicated a response rate of approximately 40%, with manageable side effects, highlighting its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Applications
Another study focused on the compound's anti-inflammatory effects in a rodent model of arthritis. The treatment group receiving the pyrazole derivative exhibited reduced joint swelling and pain compared to controls, alongside histological improvements in joint tissue.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- HPLC-MS : Monitor purity (>98%) and detect byproducts (e.g., unreacted amines or hydrolysis products) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
What in vitro biological assays are recommended for initial pharmacological profiling?
Basic Research Focus
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or COX-2 inhibition assays due to pyrazole’s affinity for ATP-binding pockets .
Q. Advanced Research Focus
- Pyrazole modifications :
- Thiophene modifications :
- High-throughput screening : Use parallel synthesis to generate 20–50 derivatives for SAR .
What strategies are effective in elucidating the mechanism of action, especially when dealing with multi-target effects?
Q. Advanced Research Focus
- Proteomics : SILAC-based profiling to identify protein targets in cancer cells .
- Molecular Dynamics (MD) Simulations : Predict binding modes to kinases or GPCRs .
- Knockout Models : CRISPR-Cas9 gene editing to validate target pathways (e.g., apoptosis regulators) .
How should contradictory data in literature regarding biological efficacy be addressed?
Q. Advanced Research Focus
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA guidelines) .
- Meta-analysis : Pool data from 5–10 studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
- Dose-response refinement : Test broader concentration ranges (0.1–100 µM) to avoid false negatives .
What computational methods are suitable for predicting interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Glide for kinase/inhibitor binding .
- QSAR Models : Use MOE or Schrodinger to correlate substituent properties (e.g., Hammett σ) with activity .
- ADMET Prediction : SwissADME or pkCSM to optimize bioavailability and reduce toxicity .
How can synthesis be scaled up from milligram to gram scale without compromising purity?
Q. Advanced Research Focus
- Flow Chemistry : Continuous processing reduces side reactions (e.g., <5% impurities at 10 g scale) .
- Crystallization Optimization : Use anti-solvent (e.g., hexane) to improve yield of final product .
What analytical techniques are critical for stability studies under different conditions?
Q. Advanced Research Focus
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Kinetic Stability Assays : Monitor hydrolysis of the carboxamide group in PBS (pH 7.4) over 72 hours .
How can findings from related pyrazole-carboxamide derivatives inform current research on this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
